![molecular formula C24H20N4O5S B2419307 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one CAS No. 946215-46-9](/img/structure/B2419307.png)
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one
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Description
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O5S and its molecular weight is 476.51. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The synthesis and evaluation of novel quinazolinone derivatives have shown significant antitumor activity. Compounds with structures similar to the query molecule have demonstrated broad-spectrum antitumor effects, including against central nervous system, renal, and breast cancer cell lines, as well as leukemia. These compounds inhibit tumor growth through various mechanisms, such as targeting the ATP binding sites of EGFR-TK and B-RAF kinase, suggesting their potential as anticancer agents (Al-Suwaidan et al., 2016).
Antimicrobial Activity
The synthesis of new heterocyclic compounds from precursors like visnagenone or khellinone has resulted in molecules with notable antimicrobial properties. These compounds, including various substituted quinazolinones, have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Abu‐Hashem, 2018).
Urease Inhibition
Quinazolin-4(3H)-one derivatives incorporating oxadiazole and furan rings have been synthesized and assessed for their urease inhibitory activity. These compounds exhibit potent urease inhibition, suggesting their potential use in treating diseases caused by urease-producing pathogens (Akyüz et al., 2018).
Antioxidant and Cytotoxic Activities
Hybrid molecules combining quinazolin-4(3H)-one with polyphenolic compounds have shown significant antioxidant and cytotoxic activities. These activities suggest their potential therapeutic applications in preventing oxidative stress-related diseases and treating cancer (Pele et al., 2022).
properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-30-17-10-15(11-18(12-17)31-2)22-26-21(33-27-22)14-34-24-25-20-8-4-3-7-19(20)23(29)28(24)13-16-6-5-9-32-16/h3-12H,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKEAQJGMODGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one |
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